5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one
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Overview
Description
5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of three nitrogen atoms and a ketone group within its molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one: A similar compound with a different substitution pattern.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups
Uniqueness
5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one stands out due to its unique combination of nitrogen atoms and a ketone group within a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5,8-dimethyl-2,5,8-triazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H13N3O/c1-9-3-6(11)10(2)7(9)4-8-5-7/h8H,3-5H2,1-2H3 |
InChI Key |
XXBJEVJQZUTGBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C12CNC2)C |
Origin of Product |
United States |
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